molecular formula C11H16N2O2S B2837995 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine CAS No. 1026381-47-4

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine

Cat. No.: B2837995
CAS No.: 1026381-47-4
M. Wt: 240.32
InChI Key: PPNCMFDFMJTRKN-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine is a high-value chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a pyrrolidine ring, a privileged scaffold in drug discovery, fused with a p-toluenesulfonamide (tosyl) group, a moiety widely recognized for its significant therapeutic potential . Sulfonamides are a cornerstone in pharmaceutical sciences due to their diverse biological activities, which can include antibacterial, antiviral, anticancer, and anti-inflammatory properties . The synthesis of related N-tosylpyrrolidine compounds is achieved through efficient methods such as the sulfonylation of the amine with p-toluenesulfonyl chloride in the presence of a base like aqueous potassium carbonate, which can provide high yields . As a key synthetic intermediate, this amine is instrumental in constructing more complex molecules. Its applications span the synthesis of novel heterocyclic compounds like pyrrolobenzodiazepines, which are of significant interest for their antitumor and other pharmacological activities . The primary amine group on the pyrrolidine ring makes it a versatile precursor for further functionalization, enabling its use in the synthesis of potential drug candidates, such as vasopressin receptor antagonists . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNCMFDFMJTRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidin-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the sulfonyl group.

  • Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfonyl derivatives with different oxidation states.

  • Reduction Products: Reduced forms of the sulfonyl group.

  • Substitution Products: Derivatives with different substituents on the pyrrolidine ring.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used to study biological processes and interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

1-((2-Nitrophenyl)sulfonyl)pyrrolidin-3-amine hydrochloride ()

  • Structure : Features a nitro group at the 2-position of the phenylsulfonyl moiety instead of a methyl group.
  • Synthesis : Prepared via sulfonylation of pyrrolidin-3-amine with 2-nitrobenzenesulfonyl chloride, followed by HCl salt formation .

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine ()

  • Structure : The sulfonyl group is attached to a heterocyclic imidazole ring with methyl substituents.
  • The molecular weight (248.3 g/mol) is lower than the target compound (estimated ~280 g/mol for C11H16N2O2S) .

Modifications on the Pyrrolidine Ring

[1-(4-Aminophenyl)pyrrolidin-3-yl]dimethylamine ()

  • Structure: Replaces the sulfonyl group with a 4-aminophenyl substituent and adds dimethylamine at position 3.
  • The primary amine on the phenyl ring may enable conjugation or salt formation, as seen in its dihydrochloride derivative .

Complex Heterocyclic Derivatives (–4, 8)

Pyrazolo[3,4-d]pyrimidine Derivatives ()

  • Structure : Combines a pyrrolidine-3-amine moiety with a pyrazolopyrimidine core and fluorophenylsulfonyl groups.
  • Relevance: The fluorinated sulfonyl group and fused heterocycles enhance binding affinity for kinase targets, as seen in patented kinase inhibitors.

Imidazo[1,2-a]pyridine Derivatives ()

  • Structure : Incorporates a methylsulfonylphenyl group into an imidazo[1,2-a]pyridine scaffold.
  • Synthesis : Prepared via condensation reactions in DMF, yielding derivatives with LC-MS m/z 318 ([M-H]<sup>−</sup>). The methoxy group on the phenyl ring may improve metabolic stability compared to methyl substituents .

Biological Activity

1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine, commonly referred to as 1-Tosylpyrrolidine, is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, molecular mechanisms, effects on cellular processes, and its implications in drug development.

1-Tosylpyrrolidine plays a significant role in biochemical reactions, particularly in enzyme modulation. It interacts with various enzymes, notably cytochrome P450, which is crucial for drug metabolism. The compound can act as both an inhibitor and an activator of these enzymes, influencing metabolic pathways and the pharmacokinetics of other drugs.

Table 1: Interaction with Key Enzymes

EnzymeActivity TypeEffect on Metabolism
Cytochrome P450Inhibitor/ActivatorModulates drug metabolism
Other EnzymesVariesAlters metabolic pathways

Cellular Effects

The compound significantly influences various cell types and cellular processes. It modulates key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Research indicates that 1-Tosylpyrrolidine can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Case Study: Apoptosis Induction in Cancer Cells

A study demonstrated that treatment with 1-Tosylpyrrolidine resulted in a marked increase in apoptosis markers in breast cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death .

Molecular Mechanism

At the molecular level, 1-Tosylpyrrolidine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites and also affects gene expression by interacting with transcription factors. These interactions lead to changes in the expression of genes involved in the cell cycle, apoptosis, and metabolism.

Dosage Effects in Animal Models

The biological effects of 1-Tosylpyrrolidine vary significantly with dosage. Low doses have been associated with beneficial effects such as enhanced metabolic activity and improved cell survival. Conversely, high doses can lead to toxicity, including liver damage and oxidative stress. Studies have identified threshold effects where the compound's impact on cellular function changes dramatically at specific dosage levels.

Table 2: Dosage Effects Observed in Animal Models

Dose Range (mg/kg)EffectObservations
Low (1-10)BeneficialEnhanced metabolic activity
Moderate (10-50)NeutralNo significant adverse effects
High (50+)ToxicLiver damage, oxidative stress

Metabolic Pathways

1-Tosylpyrrolidine is involved in several metabolic pathways. Its interaction with cytochrome P450 enzymes catalyzes the oxidation of various organic substances, affecting the levels of metabolites within cells. Additionally, it influences both the synthesis and degradation of biomolecules, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-Tosylpyrrolidine within cells are facilitated by interactions with transporters and binding proteins. Its localization to specific cellular compartments is influenced by its lipophilicity and affinity for these proteins.

Subcellular Localization

The subcellular localization of 1-Tosylpyrrolidine is critical for its biological activity. The compound may localize to organelles such as mitochondria or the nucleus, where it can influence energy metabolism or gene expression respectively. These localization patterns are essential for its role in cellular processes.

Q & A

Q. What are the established synthetic routes for 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine, and what key reaction conditions are required?

The synthesis typically involves:

  • Sulfonylation : Reacting pyrrolidin-3-amine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group.
  • Protection/Deprotection : Use of protecting groups (e.g., Boc) for the amine moiety to prevent side reactions during sulfonylation .
  • Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization requires precise temperature control (0–5°C during sulfonylation) and inert atmospheres to avoid oxidation .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : Identification of sulfonyl (SO₂) stretches (~1150–1300 cm⁻¹) and amine N–H vibrations (~3300 cm⁻¹) .
  • LC-MS/HRMS : Verification of molecular weight and purity (e.g., [M+H]⁺ ion analysis) .
  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Enzyme Inhibition : As a scaffold for COX-2 inhibitors due to the sulfonyl group’s interaction with hydrophobic enzyme pockets .
  • Antimicrobial Agents : Structural analogs with modified substituents show activity against Gram-positive bacteria .
  • Neuropharmacology : The pyrrolidine-amine moiety is explored for modulating neurotransmitter receptors .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

  • Reaction Engineering : Use statistical models (e.g., Design of Experiments) to optimize molar ratios, solvent polarity, and catalyst loading .
  • Enzymatic Catalysis : Lipases or proteases may enhance regioselectivity during sulfonylation, reducing byproducts like over-sulfonylated derivatives .
  • In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progression .

Q. How should contradictory data regarding the compound’s biological activity be resolved?

  • Crystallographic Studies : Resolve binding modes via X-ray co-crystallography with target proteins (e.g., COX-2) to validate hypothesized interactions .
  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines to rule out cell-specific toxicity or assay interference .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., piperidine or pyrazole analogs) to identify trends in activity .

Q. What computational approaches are recommended to predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Assess membrane permeability via lipid bilayer models .
  • Docking Studies : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with solubility or logP values .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Systematic Substitution : Modify the 4-methylphenyl group (e.g., halogens, methoxy) and pyrrolidine N-substituents to map steric/electronic effects .
  • In Vitro Profiling : Test derivatives against panels of enzymes (e.g., kinases, proteases) to identify off-target effects .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .

Q. What strategies are effective for resolving enantiomers of chiral analogs of this compound?

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures .
  • Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) to identify degradation pathways .
  • HPLC-PDA Monitoring : Detect degradation products (e.g., hydrolyzed sulfonamides) over time .
  • Lyophilization : Improve long-term stability by storing as a lyophilized powder at −20°C .

Q. What experimental approaches validate the compound’s selectivity in complex biological systems?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify displacement .
  • Proteome Profiling : Chemoproteomics with activity-based probes to identify off-target interactions .
  • Cryo-EM : Visualize binding to multi-subunit protein complexes (e.g., ion channels) at near-atomic resolution .

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